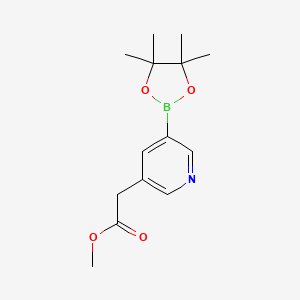
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is a chemical compound that features a fluoropyrimidine moiety attached to a methylbenzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable benzoic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluoropyrimidine reacts with a boronic acid derivative of 3-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to enhance mass transfer and resource efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products
Aplicaciones Científicas De Investigación
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors for cancer therapy.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biocatalysis: It is employed in enzyme-catalyzed reactions to produce chiral amines and other valuable intermediates.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoropyrimidin-2-yl)methanol: This compound shares the fluoropyrimidine moiety but differs in its functional groups, leading to different chemical properties and applications.
(5-Fluoropyridin-2-yl)boronic acid: Another similar compound, which is used in different synthetic applications due to its boronic acid functionality.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is unique due to its combination of a fluoropyrimidine ring with a methylbenzoic acid structure. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H9FN2O2 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
2-(5-fluoropyrimidin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-3-2-4-9(12(16)17)10(7)11-14-5-8(13)6-15-11/h2-6H,1H3,(H,16,17) |
Clave InChI |
GVVQBURWFPBMGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)C2=NC=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)







![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)

![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
